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molecular formula C8H10N2O2 B057946 N-(2-Hydroxyethyl)nicotinamide CAS No. 6265-73-2

N-(2-Hydroxyethyl)nicotinamide

Cat. No. B057946
M. Wt: 166.18 g/mol
InChI Key: SJZLOWYUGKIWAK-UHFFFAOYSA-N
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Patent
US04200640

Procedure details

N-(2-hydroxyethyl) nicotinamide nitrate (1.145 g) was gradually added to 3 ml of fuming nitric acid which had been cooled to a temperature of from -10° to -5° C. while stirring. After stirring for an additional one hour at 0°-5° C., diethyl ether was added to the solution to precipitate 1.15 g of nitric ester of N-(2-hydroxyethyl) nicotinamide nitric acid ester as colorless crystals. The crystals were dissolved in a sodium carbonate aqueous solution and ethyl acetate was added to the solution. The ethyl acetate layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was crystallized from diethyl ether to give nitric ester of N-(2-hydroxyethyl) nicotinamide. Recrystallization from diethyl ether afforded colorless crystals having a melting point of 90°-92° C.
Name
N-(2-hydroxyethyl) nicotinamide nitrate
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[OH:5][CH2:6][CH2:7][NH:8][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.[N+]([O-])(O)=O>C(OCC)C>[OH:5][CH2:6][CH2:7][NH:8][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
N-(2-hydroxyethyl) nicotinamide nitrate
Quantity
1.145 g
Type
reactant
Smiles
[N+](=O)(O)[O-].OCCNC(C1=CN=CC=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to a temperature of from -10° to -5° C.
STIRRING
Type
STIRRING
Details
After stirring for an additional one hour at 0°-5° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to precipitate 1.15 g of nitric ester of N-(2-hydroxyethyl) nicotinamide nitric acid ester as colorless crystals
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in a sodium carbonate aqueous solution and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCNC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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